REACTION_CXSMILES
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[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[N:12]([CH2:15][CH2:16][CH2:17][CH3:18])=[C:13]=[O:14]>C(#N)C.CN(C)C1C=CN=CC=1>[CH2:15]([NH:12][C:13]([N:1]1[C:9]2[C:4](=[C:5]([CH:10]=[O:11])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)=[O:14])[CH2:16][CH2:17][CH3:18]
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Name
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|
Quantity
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1.57 g
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Type
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reactant
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Smiles
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N1C=CC=2C(=CC=CC12)C=O
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Name
|
|
Quantity
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1.81 mL
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Type
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reactant
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Smiles
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N(=C=O)CCCC
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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130 mg
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Type
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catalyst
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Smiles
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CN(C1=CC=NC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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The reaction solution was quenched with 1 M HCl (aq.)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with sodium bicarbonate and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtrated
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
|
CUSTOM
|
Details
|
to give a light yellow solid (519, 2.62 g, 45%)
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Name
|
|
Type
|
|
Smiles
|
C(CCC)NC(=O)N1C=CC2=C(C=CC=C12)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |